

Technical Guide: Equilin-d4 Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity of **Equilin-d4**, a critical internal standard for analytical and pharmacokinetic studies. This document outlines the key quality attributes, analytical methodologies, and a generalized workflow for its certification.

Equilin-d4: An Overview

Equilin-d4 is a deuterium-labeled analog of Equilin, a naturally occurring estrogen. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Equilin in biological matrices.[1][2] The stable isotope label allows for differentiation from the endogenous analyte, ensuring accurate and reliable measurements in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical and purity data for **Equilin-d4**, compiled from various suppliers. This information is typically found on a Certificate of Analysis.



Parameter	Value	Source(s)
Chemical Formula	C18H16D4O2	[3][4]
Molecular Weight	272.37 g/mol , 272.38 g/mol	[1][4][5]
CAS Number	285979-79-5	[4][5][6]
Isotopic Purity	≥98 atom % D	[5]
Form	Solid	[5]
Melting Point	238-240 °C (lit.)	[5]
Optical Activity	[α]25/D 325°, c = 2 in ethanol	[5]
Mass Shift	M+4	[5]

Experimental Protocols for Quality Control

While specific manufacturer protocols for the generation of a Certificate of Analysis for **Equilin-d4** are proprietary, a general analytical workflow can be inferred from its intended use and the data provided by suppliers. The certification process typically involves a combination of chromatographic and spectrometric techniques to confirm the identity, purity, and isotopic enrichment of the standard.

Identity Confirmation

- Method: Mass Spectrometry (MS)
- Protocol: A solution of Equilin-d4 is infused into a mass spectrometer. The resulting mass spectrum is analyzed to confirm the molecular weight of 272.37 g/mol, corresponding to the incorporation of four deuterium atoms (M+4).[5] The fragmentation pattern is also compared to that of an unlabeled Equilin standard to ensure structural integrity.

Purity Assessment

- Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or MS detection.
- Protocol:



- Sample Preparation: A known concentration of Equilin-d4 is dissolved in a suitable solvent, such as acetonitrile or methanol.
- Chromatographic Separation: The sample is injected into an HPLC or UHPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate Equilin-d4 from any potential impurities.
- Detection: A UV detector is used to monitor the elution profile at a specific wavelength.
 The peak area of Equilin-d4 is compared to the total area of all peaks to determine its chromatographic purity. An MS detector can be used for more sensitive and specific detection and to identify any co-eluting impurities.

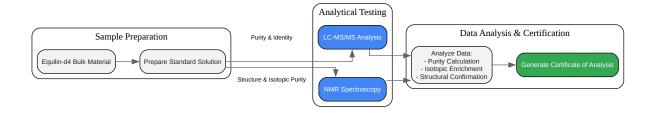
Isotopic Purity Determination

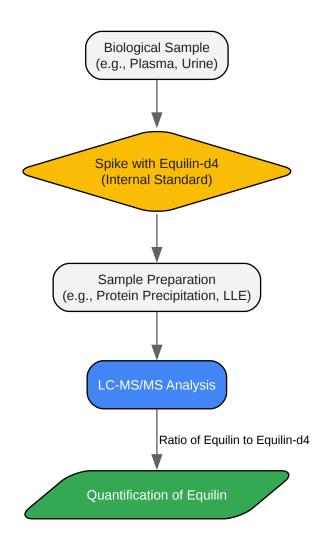
- Method: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Protocol (MS): High-resolution mass spectrometry is used to determine the relative abundance of the deuterated species (M+4) compared to the unlabeled (M+0) and partially labeled species (M+1, M+2, M+3). The isotopic purity is calculated from this distribution.[5]
- Protocol (NMR): ¹H NMR and ²H NMR spectroscopy can be used to confirm the positions of deuterium incorporation and to quantify the level of deuteration.

Visualized Workflows and Pathways General Analytical Workflow for Equilin-d4 Certification

The following diagram illustrates a typical workflow for the quality control and certification of **Equilin-d4**.







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